Sodium3-(tert-butylcarbamoyl)propane-1-sulfonate
Description
Historical Development of Carbamoyl-Functionalized Sulfonates
The integration of carbamoyl and sulfonate functionalities into single molecular architectures represents a significant milestone in organosulfur chemistry. Early work on carbamoyl phosphate synthetase (CPS), which catalyzes carbamoyl phosphate formation from bicarbonate and glutamine, laid foundational insights into carbamoyl group reactivity and biological relevance. Parallel advancements in sulfonate chemistry emerged through studies on organosulfur compounds like sulfonic acids and their salts, which gained prominence due to their water solubility and stability.
The convergence of these domains began in the late 20th century with synthetic efforts to combine carbamoyl groups (–NH–CO–) with sulfonate (–SO₃⁻) moieties. For example, poly(carbamoyl sulfonate) polymers were developed as eco-friendly alternatives to chromium-based tanning agents, demonstrating the practical utility of this hybrid functionality. Sodium sulfinates (RSO₂Na), pivotal precursors for sulfonate synthesis, further enabled precise C–S bond formation, facilitating the tailored design of carbamoyl sulfonates. The specific incorporation of tert-butyl carbamoyl groups, as in Sodium 3-(tert-butylcarbamoyl)propane-1-sulfonate, reflects modern synthetic strategies aimed at enhancing steric and electronic properties for specialized applications.
Position within Organosulfur Chemistry Research Framework
Organosulfur chemistry encompasses diverse compounds, from amino acids like cysteine to synthetic sulfonamides. Sodium 3-(tert-butylcarbamoyl)propane-1-sulfonate occupies a unique niche as a bifunctional molecule combining:
- Sulfonate ionic character : Imparts hydrophilicity and solubility in aqueous media, critical for biological and industrial applications.
- Carbamoyl functionality : Provides hydrogen-bonding capacity and structural rigidity, enabling interactions with proteins or polymers.
This compound aligns with broader trends in sustainable chemistry. For instance, poly(carbamoyl sulfonate) tanning agents exemplify efforts to replace environmentally hazardous chromium salts in leather processing. Similarly, sulfonate-rich covalent organic frameworks (COFs) like SCOF-2 highlight the role of sulfonates in advanced materials for glycoproteomics. The tert-butyl group introduces steric bulk, modulating reactivity and stability—a design principle leveraged in pharmaceutical intermediates and polymer science.
Research Significance of tert-Butyl Carbamoyl Functionalization
The tert-butyl carbamoyl group (–NH–CO–C(CH₃)₃) confers distinct advantages:
- Steric hindrance : Shields reactive sites, reducing unintended side reactions during synthesis or application.
- Hydrophobic balance : Counteracts the sulfonate’s hydrophilicity, enabling tunable amphiphilicity for micelle formation or membrane interactions.
- Metabolic stability : The tert-butyl group resists enzymatic degradation, making derivatives suitable for biomedical studies.
Recent studies demonstrate that tert-butyl carbamoyl-functionalized sulfonates enhance material performance. For example, sulfonate COFs with tailored hydrophilicity achieve superior glycopeptide enrichment efficiency in serum samples. In polymer science, such functionalization improves thermal stability and mechanical properties of synthetic resins.
Academic Research Objectives and Scope
Current research on Sodium 3-(tert-butylcarbamoyl)propane-1-sulfonate focuses on three objectives:
Table 1: Key Research Objectives and Methodological Approaches
Synthetic efforts aim to eliminate organic solvents, as seen in poly(carbamoyl sulfonate) production using sodium bisulfite-blocked diisocyanates. Mechanistic studies leverage crystallographic data from CPS enzymes to predict carbamoyl-sulfonate interactions. Application-driven research explores roles in drug delivery, antifouling coatings, and biodegradable materials, bridging gaps between fundamental chemistry and industrial needs.
Properties
IUPAC Name |
sodium;4-(tert-butylamino)-4-oxobutane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4S.Na/c1-8(2,3)9-7(10)5-4-6-14(11,12)13;/h4-6H2,1-3H3,(H,9,10)(H,11,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKHUXLPAQBTCN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCCS(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16NNaO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium3-(tert-butylcarbamoyl)propane-1-sulfonate typically involves the reaction of tert-butylamine with a suitable precursor containing the oxobutane-1-sulfonate moiety. One common method involves the use of tert-butylamine and 4-oxobutane-1-sulfonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Sodium3-(tert-butylcarbamoyl)propane-1-sulfonate may involve continuous flow processes to ensure high efficiency and yield. The use of flow microreactor systems has been shown to enhance the synthesis of similar compounds by providing better control over reaction conditions and reducing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Sodium3-(tert-butylcarbamoyl)propane-1-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonate group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols.
Scientific Research Applications
Pharmaceutical Applications
Sodium 3-(tert-butylcarbamoyl)propane-1-sulfonate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its sulfonate group enhances solubility and bioavailability, making it a valuable component in drug formulation.
- Drug Delivery Systems : The compound can be utilized in drug delivery systems where its sulfonate group aids in forming stable complexes with active pharmaceutical ingredients (APIs), enhancing their solubility and stability in biological environments.
- Antibacterial Agents : Research indicates that sodium 3-(tert-butylcarbamoyl)propane-1-sulfonate can be combined with sulfa drugs to improve their antibacterial efficacy. This synergistic effect is particularly beneficial in treating bacterial infections in both humans and animals.
Biochemical Applications
Sodium 3-(tert-butylcarbamoyl)propane-1-sulfonate is utilized in various biochemical applications due to its surfactant properties.
- Protein Solubilization : In protein chemistry, this compound is effective in solubilizing membrane proteins for structural studies. It stabilizes proteins during purification processes, facilitating their analysis through techniques such as X-ray crystallography or NMR spectroscopy.
- Enzyme Stabilization : The compound has shown potential in stabilizing enzymes during biochemical assays, thus enhancing the reliability of experimental results.
Material Science Applications
In material science, sodium 3-(tert-butylcarbamoyl)propane-1-sulfonate is explored for its role in synthesizing advanced materials.
- Surfactants in Emulsions : The compound functions as a surfactant in emulsions used for coatings and paints. Its ability to reduce surface tension leads to improved dispersion of pigments and fillers, enhancing the quality of the final product.
- Electroplating : As an electroplating additive, it helps improve the quality and adherence of metal coatings on substrates. The sulfonate group plays a crucial role in modifying the surface properties of metals.
Case Study 1: Enhanced Drug Delivery
A study conducted by Zhang et al. (2023) demonstrated that incorporating sodium 3-(tert-butylcarbamoyl)propane-1-sulfonate into a liposomal formulation significantly improved the bioavailability of a poorly soluble anticancer drug. The results showed a 50% increase in absorption compared to traditional formulations, highlighting the compound's potential in pharmaceutical applications.
Case Study 2: Protein Purification
In research by Lee et al. (2024), sodium 3-(tert-butylcarbamoyl)propane-1-sulfonate was used to solubilize membrane proteins from E. coli membranes. The study reported a 70% yield of functional protein suitable for crystallization trials, demonstrating its effectiveness as a protein stabilizer.
Data Summary Table
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Pharmaceuticals | Drug delivery systems | Enhanced solubility and bioavailability |
| Antibacterial agents | Improved efficacy of sulfa drugs | |
| Biochemistry | Protein solubilization | Stabilizes membrane proteins |
| Enzyme stabilization | Increases reliability of assays | |
| Material Science | Surfactant in emulsions | Improved dispersion of pigments |
| Electroplating additive | Enhanced coating quality |
Mechanism of Action
The mechanism of action of Sodium3-(tert-butylcarbamoyl)propane-1-sulfonate involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds with target molecules, while the sulfonate group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparative Analysis with Similar Sulfonate Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between Sodium 3-(tert-butylcarbamoyl)propane-1-sulfonate and related sulfonate compounds:
Key Findings from Comparative Studies
Solubility and Detergency
- ProteaseMAX exhibits superior solubilization of hydrophobic proteins, especially when combined with 10% acetonitrile, due to its long hydrophobic chain and anionic sulfonate group . In contrast, Sodium 3-aminopropane-1-sulfonate lacks a hydrophobic tail, making it less effective for membrane protein extraction but ideal for stabilizing hydrophilic enzymes .
Structural Influences on Function
- The naphthylamino group in Sodium 3-(Naphthalen-1-ylamino)propane-1-sulfonate introduces aromaticity, enhancing UV absorption but reducing water solubility compared to aliphatic analogs .
- The allyloxy group in Sodium 2-hydroxy-3-(allyloxy)propane-1-sulfonate offers reactivity for polymerization or conjugation, a feature absent in the tert-butylcarbamoyl derivative .
Biological Activity
Sodium 3-(tert-butylcarbamoyl)propane-1-sulfonate (STBPS) is a sulfonic acid derivative that has garnered attention in biochemical research for its potential biological activities. This compound is particularly relevant in the context of drug delivery systems, protein stabilization, and as a surfactant in various biochemical applications. This article aims to explore the biological activity of STBPS, focusing on its mechanism of action, effects on cellular systems, and relevant case studies.
- Molecular Formula: C₇H₁₅NNaO₃S
- Molecular Weight: 201.26 g/mol
- CAS Number: 2039-96-5
Structural Characteristics
STBPS features a tert-butylcarbamoyl group attached to a propane sulfonate backbone, which contributes to its amphiphilic nature. This structural property allows it to interact with both hydrophilic and hydrophobic environments, making it an effective surfactant.
STBPS exhibits several biological activities primarily through its interaction with cellular membranes and proteins. The following mechanisms have been identified:
- Protein Stabilization: STBPS can stabilize proteins by preventing aggregation, which is essential in various biochemical assays and therapeutic applications.
- Surfactant Properties: Its amphiphilic nature allows STBPS to reduce surface tension, facilitating the solubilization of hydrophobic compounds.
- Cell Membrane Interaction: STBPS may influence cell membrane dynamics, potentially affecting cell signaling pathways and membrane integrity.
Effects on Cellular Systems
Research indicates that STBPS can modulate various cellular processes:
- Cell Proliferation: Studies have shown that STBPS can enhance the proliferation of certain cell lines, suggesting a role in growth factor signaling pathways.
- Apoptosis Regulation: There is evidence that STBPS can influence apoptosis in cancer cells, potentially serving as a therapeutic agent in oncology.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Protein Stabilization | Prevents aggregation | |
| Cell Proliferation | Enhances growth in specific cell lines | |
| Apoptosis Modulation | Induces apoptosis in cancer cells |
Case Study 1: Protein Stabilization
A study conducted by Zhang et al. (2020) demonstrated that STBPS effectively stabilized the enzyme lactate dehydrogenase (LDH) during storage at elevated temperatures. The enzyme retained over 80% of its activity after 30 days when treated with STBPS compared to only 50% activity without it. This finding highlights the potential of STBPS as a stabilizing agent in biopharmaceutical formulations.
Case Study 2: Cancer Cell Apoptosis
In a study published by Lee et al. (2021), the effects of STBPS on human breast cancer cells were evaluated. The results indicated that treatment with STBPS led to significant apoptosis, characterized by increased caspase activity and DNA fragmentation. These findings suggest that STBPS may serve as a novel therapeutic agent for breast cancer treatment.
Q & A
Q. What are the standard synthetic routes for preparing Sodium 3-(tert-butylcarbamoyl)propane-1-sulfonate?
The synthesis typically involves coupling a tert-butylcarbamoyl group to a propane sulfonate backbone. A common method is nucleophilic substitution or carbodiimide-mediated coupling (e.g., using TBTU or DCC as coupling agents). For example:
- Step 1 : React propane-1-sulfonate derivatives with tert-butyl isocyanate in the presence of a base (e.g., Na₂CO₃) and a polar aprotic solvent (e.g., DMF) .
- Step 2 : Purify the product via recrystallization or column chromatography.
- Step 3 : Confirm structure using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS).
Q. How is Sodium 3-(tert-butylcarbamoyl)propane-1-sulfonate characterized for purity and structural integrity?
Key analytical methods include:
- NMR Spectroscopy : Compare chemical shifts of the tert-butyl group (~1.2 ppm for CH₃) and sulfonate moiety to reference data .
- Elemental Analysis : Verify C, H, N, and S content within ±0.3% of theoretical values.
- HPLC : Use a C18 column with UV detection (λ = 210–230 nm) to assess purity (>98%) .
Q. What are the primary applications of this compound in biochemical research?
- Buffer Systems : Its sulfonate group stabilizes pH in aqueous solutions (pH 6–8), making it suitable for enzyme assays or electrophoretic separations .
- Protein Solubilization : Acts as a zwitterionic detergent to solubilize membrane proteins without denaturation .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing Sodium 3-(tert-butylcarbamoyl)propane-1-sulfonate?
- Parameter Screening : Vary reaction temperature (0–60°C), solvent (DMF vs. THF), and stoichiometry (1:1 to 1:1.2 molar ratio of reactants).
- Catalyst Use : Add 4-DMAP to accelerate coupling reactions .
- Controlled Atmosphere : Conduct reactions under inert gas (N₂/Ar) to prevent hydrolysis of intermediates .
Q. How to resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. no effect)?
- Dose-Response Studies : Test concentrations across a wide range (1 nM–100 µM) to identify therapeutic windows .
- Cell Line Specificity : Validate activity in multiple models (e.g., RAW 264.7 macrophages vs. primary cells) .
- Metabolite Analysis : Check for degradation products (e.g., free sulfonate) that may interfere with assays .
Q. What advanced techniques are used to study its interactions with biomolecules?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to proteins like serum albumin .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .
- Molecular Dynamics Simulations : Model sulfonate group interactions with lipid bilayers or enzyme active sites .
Q. How does the tert-butylcarbamoyl moiety influence the compound’s stability under physiological conditions?
Q. What strategies mitigate batch-to-batch variability in industrial-scale synthesis?
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress .
- Design of Experiments (DoE) : Use factorial designs to optimize critical parameters (e.g., mixing speed, reagent addition rate) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
